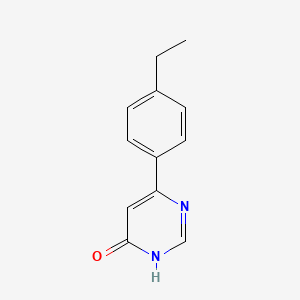
6-(4-Éthylphényl)pyrimidin-4-ol
Vue d'ensemble
Description
6-(4-Ethylphenyl)pyrimidin-4-ol is a chemical compound belonging to the class of pyrimidinols It features a pyrimidine ring substituted with a 4-ethylphenyl group at the 6-position and a hydroxyl group at the 4-position
Applications De Recherche Scientifique
6-(4-Ethylphenyl)pyrimidin-4-ol has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 6-(4-Ethylphenyl)pyrimidin-4-ol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
6-(4-Ethylphenyl)pyrimidin-4-ol interacts with its target, EGFR, by binding to the active site of the receptor . This binding can inhibit the activation of the receptor, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
Upon binding to EGFR, 6-(4-Ethylphenyl)pyrimidin-4-ol inhibits the activation of several key biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, 6-(4-Ethylphenyl)pyrimidin-4-ol can exert its anti-proliferative effects .
Result of Action
The binding of 6-(4-Ethylphenyl)pyrimidin-4-ol to EGFR leads to the inhibition of the receptor’s activity, which in turn inhibits downstream signaling pathways involved in cell proliferation and survival . This results in the anti-proliferative activity of the compound, as evidenced by its ability to inhibit the proliferation of various human tumor cells .
Analyse Biochimique
Biochemical Properties
6-(4-Ethylphenyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications . The compound’s ability to inhibit or activate these enzymes can influence various biochemical pathways, making it a valuable subject of study.
Cellular Effects
The effects of 6-(4-Ethylphenyl)pyrimidin-4-ol on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by modulating the activity of CDKs and EGFR . Additionally, it influences the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, 6-(4-Ethylphenyl)pyrimidin-4-ol exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes such as CDKs and EGFR, leading to their inhibition or activation . This binding can result in changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis. The compound’s ability to modulate these molecular mechanisms makes it a potential candidate for therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Ethylphenyl)pyrimidin-4-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 6-(4-Ethylphenyl)pyrimidin-4-ol vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
6-(4-Ethylphenyl)pyrimidin-4-ol is involved in various metabolic pathways, including those related to pyrimidine metabolism. The compound interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a role in the de novo synthesis of pyrimidines . These interactions can influence metabolic flux and the levels of metabolites, thereby affecting cellular proliferation and survival.
Transport and Distribution
The transport and distribution of 6-(4-Ethylphenyl)pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, making it essential to understand these processes for effective therapeutic applications.
Subcellular Localization
The subcellular localization of 6-(4-Ethylphenyl)pyrimidin-4-ol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethylphenyl)pyrimidin-4-ol typically involves the following steps:
Bromination: The starting material, 4-ethylphenol, undergoes bromination to introduce a bromine atom at the para-position, forming 4-ethylphenyl bromide.
Condensation: The brominated compound is then subjected to a condensation reaction with guanidine, forming the pyrimidinol core structure.
Hydroxylation: Finally, the hydroxyl group is introduced at the 4-position through hydroxylation.
Industrial Production Methods: In an industrial setting, the synthesis of 6-(4-Ethylphenyl)pyrimidin-4-ol may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to improve the efficiency and environmental sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(4-Ethylphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The pyrimidinol ring can be reduced to form a pyrimidinylamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyrimidinone derivatives and carboxylic acids.
Reduction Products: Pyrimidinylamine derivatives.
Substitution Products: Substituted pyrimidinols with various functional groups.
Comparaison Avec Des Composés Similaires
6-(4-Methylphenyl)pyrimidin-4-ol
6-(4-Nitrophenyl)pyrimidin-4-ol
6-(4-Methoxyphenyl)pyrimidin-4-ol
6-(4-Chlorophenyl)pyrimidin-4-ol
Propriétés
IUPAC Name |
4-(4-ethylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-12(15)14-8-13-11/h3-8H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBRKPRYLRCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


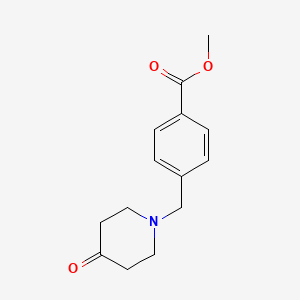
![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)
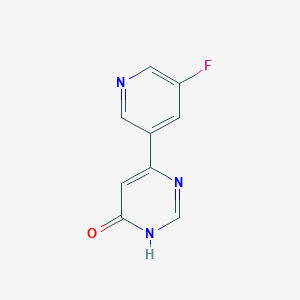
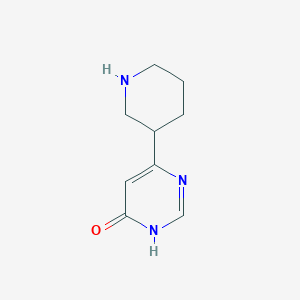
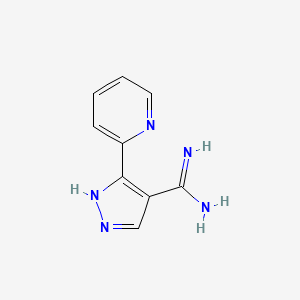
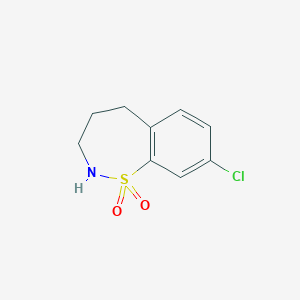
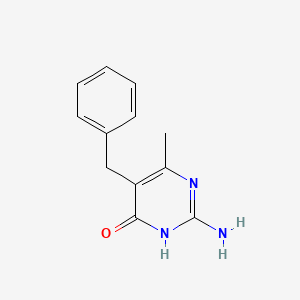
![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)

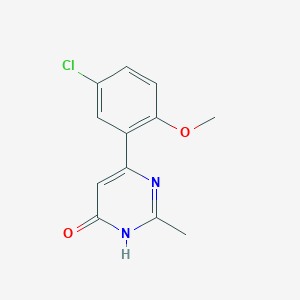
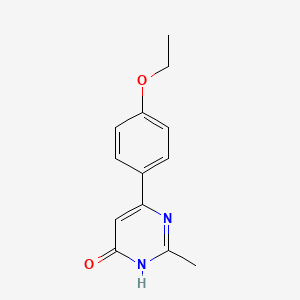
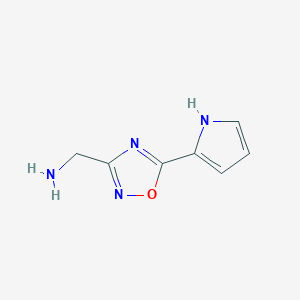

![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)
